molecular formula C20H19BrN2O6 B5888046 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate

4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate

Cat. No. B5888046
M. Wt: 463.3 g/mol
InChI Key: UOIWUFCLICEFMQ-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound, also known as BPHCPD, is a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that this compound may exhibit its anti-inflammatory and antimicrobial properties by modulating the immune response and inhibiting the growth of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to possess good pharmacokinetic properties, including high solubility and stability. In addition, this compound has been shown to modulate the expression of various genes and proteins involved in cancer progression, inflammation, and microbial infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is its potential as a new drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies and has low toxicity, making it a safe and effective therapeutic option. However, one of the limitations of this compound is its complex synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the research and development of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate. One potential direction is to optimize the synthesis method to improve the scalability and yield of the compound. Another direction is to further investigate the mechanism of action of this compound to better understand its effects on cancer cells, inflammation, and microbial infections. Additionally, future studies could explore the potential of this compound as a combination therapy with other drugs to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate involves the reaction of 4-bromophenol with 2-bromo-2-methylpropanoic acid, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the resulting compound with 1,3-phenylenediacetic acid. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to possess anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O6/c1-12(27-17-8-5-16(21)6-9-17)20(26)23-22-11-15-4-7-18(28-13(2)24)10-19(15)29-14(3)25/h4-12H,1-3H3,(H,23,26)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIWUFCLICEFMQ-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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